Enhanced Acidity vs. para-Isomer
Computational predictions indicate that 3-pentylphenol is a stronger acid than its para-substituted isomer. The predicted pKa of 3-pentylphenol is 10.10±0.10 , compared to a predicted pKa of 10.26±0.13 for 4-pentylphenol . This higher acidity for the meta-isomer means a greater proportion of the reactive phenoxide ion exists at a given pH, which can be crucial for nucleophilic reactions, salt formation, and optimizing reaction kinetics in aqueous or protic solvents.
| Evidence Dimension | Acidity (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 10.10 ± 0.10 (Predicted) |
| Comparator Or Baseline | 4-Pentylphenol: pKa = 10.26 ± 0.13 (Predicted) |
| Quantified Difference | ΔpKa ≈ 0.16, indicating 3-pentylphenol is approximately 1.4 times more acidic. |
| Conditions | ACD/Labs Percepta PhysChem Module computational prediction for aqueous solution at 25°C. |
Why This Matters
The 1.4x higher acidity directly influences reactivity and is critical for applications requiring specific deprotonation states, such as selective O-alkylation or complexation.
